molecular formula C20H22N2O3 B2895750 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899213-32-2

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2895750
CAS No.: 899213-32-2
M. Wt: 338.407
InChI Key: ZIRRYRGTEVSWNM-UHFFFAOYSA-N
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Description

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a methanobenzo[g][1,3,5]oxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanobenzo[g][1,3,5]oxadiazocin derivatives with different substituents. Examples include:

  • 3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
  • 3-(3,5-dimethylphenyl)-10-methoxy-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Uniqueness

The uniqueness of 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one lies in its specific combination of functional groups and its potential for diverse applications. Its methoxy and dimethylphenyl groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-8-13(2)10-14(9-12)22-19(23)21-16-11-20(22,3)25-18-15(16)6-5-7-17(18)24-4/h5-10,16H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRRYRGTEVSWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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